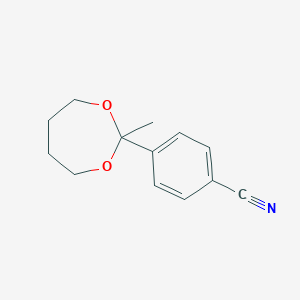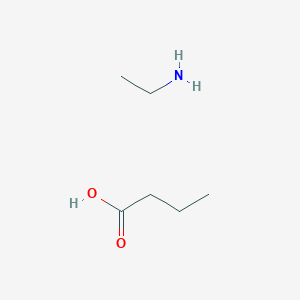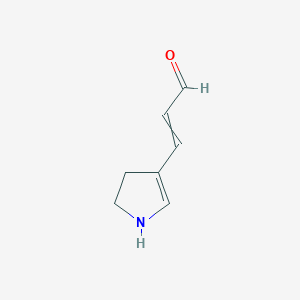
4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile is an organic compound with the molecular formula C₁₃H₁₅NO₂ It features a benzonitrile group attached to a 2-methyl-1,3-dioxepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 2-methyl-1,3-dioxepane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as crystallization or chromatography, are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 4-(2-Methyl-1,3-dioxepan-2-yl)benzoic acid.
Reduction: 4-(2-Methyl-1,3-dioxepan-2-yl)benzylamine.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxepan-2-one: Another compound with a similar dioxepane ring structure.
4-(1,3-Dioxepan-2-yl)benzonitrile: A closely related compound with slight structural variations.
2-Isopropyl-1,3-dioxepan: Features a similar ring structure but with different substituents.
Uniqueness
4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile is unique due to the presence of both the benzonitrile group and the 2-methyl-1,3-dioxepane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
918525-06-1 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
4-(2-methyl-1,3-dioxepan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H15NO2/c1-13(15-8-2-3-9-16-13)12-6-4-11(10-14)5-7-12/h4-7H,2-3,8-9H2,1H3 |
Clé InChI |
KRMYEHVJTROWTO-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCCCO1)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)



![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)
![5,6,7,8-Tetrahydro-9H-tetrazolo[1,5-a]azepin-9-one](/img/structure/B14188386.png)

![2,4'-Dimethyl[1,1'-biphenyl]-4-ol](/img/structure/B14188388.png)

![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
![(2S)-2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14188401.png)



